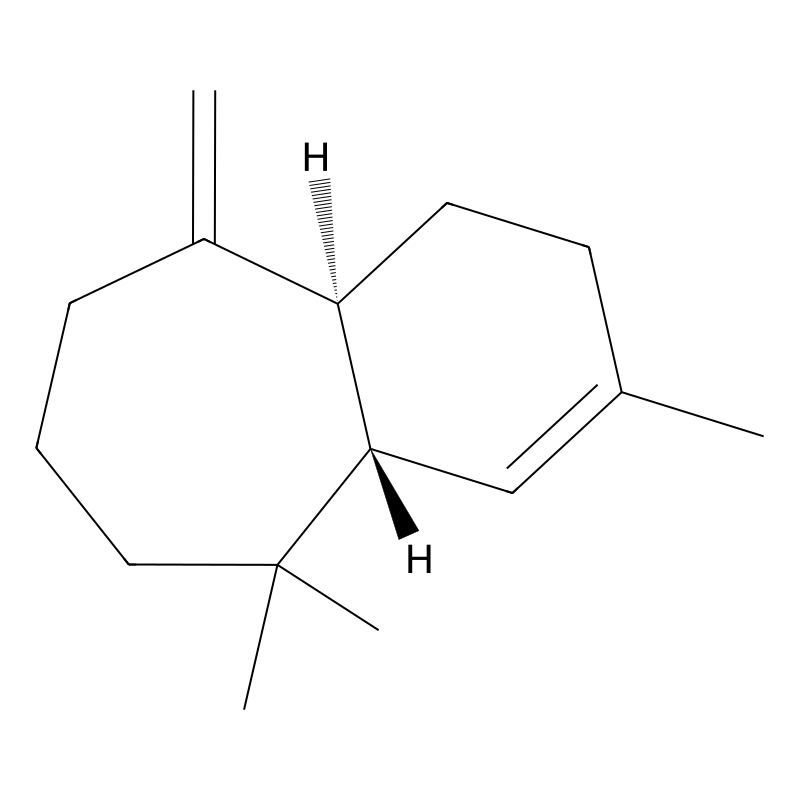

(1S,6S)-alpha-himachalene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(1S,6S)-alpha-himachalene is a sesquiterpene with the molecular formula and a unique stereochemistry characterized by the specific arrangement of its chiral centers. This compound is part of the himachalene family, which is derived from the essential oils of various plants, particularly from the Himalayan cedar (Cedrus deodara). (1S,6S)-alpha-himachalene exhibits a complex structure that contributes to its diverse chemical properties and biological activities.

- Epoxidation: The compound can be converted into epoxides through reaction with peracids, which introduces an oxygen atom across the double bond.

- Hydroxylation: Hydroxyl groups can be added to (1S,6S)-alpha-himachalene via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

- Diels-Alder Reactions: (1S,6S)-alpha-himachalene can act as a diene in Diels-Alder cycloaddition reactions, forming complex polycyclic structures.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with desired properties .

Research has indicated that (1S,6S)-alpha-himachalene possesses several biological activities:

- Antimicrobial Properties: Studies have demonstrated that this compound exhibits antimicrobial effects against various bacterial strains and fungi .

- Anti-inflammatory Effects: It has been shown to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

- Neuroprotective Activity: Molecular docking studies indicate that (1S,6S)-alpha-himachalene may interact with neurotransmitter systems, potentially offering neuroprotective benefits .

The synthesis of (1S,6S)-alpha-himachalene can be achieved through several methods:

- Isolation from Natural Sources: The primary method involves extracting the compound from essential oils of plants like Cedrus deodara. Fractional distillation is commonly used to purify it from other sesquiterpenes present in the oil .

- Total Synthesis: Recent advances have led to synthetic routes involving multiple steps that convert simpler precursors into (1S,6S)-alpha-himachalene. These methods often utilize strategies like regioselective ring-opening and epoxidation to build the desired structure .

(1S,6S)-alpha-himachalene finds applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is being explored for potential use in drug development targeting inflammation and infections .

- Fragrance Industry: As a naturally occurring compound in essential oils, it is utilized in perfumery for its pleasant aroma.

- Agricultural Chemicals: Its antimicrobial properties make it a candidate for developing natural pesticides or fungicides .

Interaction studies involving (1S,6S)-alpha-himachalene have focused on its binding affinity with various biological targets. Molecular docking studies suggest that it interacts effectively with proteins involved in neurotransmitter signaling pathways. This interaction could explain some of its neuroprotective effects and potential as a therapeutic agent against neurodegenerative diseases .

Several compounds are structurally similar to (1S,6S)-alpha-himachalene. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Beta-Himachalene | Similar carbon skeleton | Exhibits different biological activities |

| Gamma-Himachalene | Different stereochemistry | Known for distinct aroma profile |

| Himachalone | Contains a ketone functional group | Displays unique anti-inflammatory properties |

| Trans-Himachalol | Hydroxylated derivative | Shows enhanced neuroprotective effects |

Each of these compounds shares structural similarities but differs in stereochemistry and functional groups, leading to varied biological activities and applications .

Total Synthesis Strategies

The total synthesis of (1S,6S)-alpha-himachalene has been achieved through several distinct strategic approaches, each offering unique advantages and limitations for stereoselective production. These methodologies have evolved from classical organic transformations to sophisticated catalytic asymmetric processes, reflecting the increasing demand for precise stereochemical control in sesquiterpene synthesis.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions represent the most extensively studied and successful approach for himachalene synthesis, with the intramolecular Diels-Alder reaction serving as the cornerstone methodology [1] [2]. This strategy has been particularly effective for constructing the bicyclic framework characteristic of himachalenes while maintaining excellent stereochemical control.

A notable advancement in this area was achieved by De Mayo and colleagues, who developed a convergent synthesis utilizing an intramolecular [4+2] cycloaddition as the pivotal step [4]. Their strategy involved the preparation of a seven-membered ring precursor through a carefully orchestrated sequence of reactions, including aldol condensations and dehydration reactions. The intramolecular Diels-Alder reaction proceeded under relatively mild conditions (110°C in benzene), yielding the desired bicyclic product in 90% yield [4].

The stereochemical outcome of these intramolecular cyclizations is typically governed by the conformational preferences of the triene substrate and the inherent facial selectivity of the Diels-Alder reaction [1]. The formation of five- and six-membered rings through these cyclizations is particularly favored, as these ring sizes minimize conformational strain while maximizing orbital overlap in the transition state [1].

Mechanistic studies have revealed that the intramolecular Diels-Alder reactions leading to himachalenes typically proceed through endo transition states, resulting in the formation of cis-fused bicyclic products [2]. This stereochemical preference aligns well with the natural configuration found in himachalene natural products and has been exploited in numerous total synthesis efforts.

Catalytic Asymmetric Synthesis Techniques

The development of catalytic asymmetric methodologies for himachalene synthesis represents a significant advancement in the field, offering the potential for highly enantioselective access to optically pure compounds [5] [6]. These approaches typically employ transition metal catalysts bearing chiral ligands to induce asymmetry in key bond-forming reactions.

Rhodium-catalyzed asymmetric synthesis has emerged as a particularly powerful tool for himachalene construction [6] [7]. The use of rhodium complexes with chiral diene ligands has enabled highly enantioselective cyclization reactions, providing access to himachalenes with excellent enantiomeric excess. These catalytic systems operate through well-defined mechanistic pathways involving coordination of the substrate to the chiral rhodium center, followed by intramolecular cyclization with concomitant stereochemical induction [7].

Palladium-catalyzed asymmetric synthesis has also shown promise for himachalene construction, particularly in processes involving cross-coupling reactions and cyclization sequences [8]. The use of chiral phosphine ligands in these systems has enabled the development of highly stereoselective synthetic routes, though the complexity of the catalyst systems and the cost of noble metal catalysts remain significant limitations for large-scale applications.

Asymmetric organocatalysis has emerged as an alternative approach for stereoselective himachalene synthesis, offering the advantages of metal-free conditions and readily available chiral catalysts [5]. These methodologies typically employ chiral amines, phosphoric acids, or other small-molecule catalysts to induce asymmetry in key cyclization or coupling reactions. While the substrate scope and reaction conditions for these processes continue to be optimized, they represent a promising avenue for sustainable and cost-effective asymmetric synthesis.

Hemisynthesis from Precursor Himachalenes

Hemisynthesis represents a particularly attractive approach for the production of (1S,6S)-alpha-himachalene and related compounds, as it leverages readily available natural himachalene mixtures as starting materials [9] [10]. This strategy is especially relevant given the abundance of himachalenes in essential oils from various Cedrus species, making it both economically viable and environmentally sustainable.

The most extensively studied hemisynthetic route involves the conversion of natural himachalene mixtures (containing alpha-, beta-, and gamma-himachalenes) to trans-himachalol through a carefully orchestrated five-step sequence [9]. This transformation begins with the hydrochlorination of the himachalene mixture using gaseous hydrogen chloride in acetic acid at 0°C, yielding himachalene dihydrochloride in 58% yield [9]. The reaction proceeds through a carbocation mechanism involving initial protonation of the exocyclic double bond, followed by chloride ion capture and stereochemical inversion at one of the ring junction carbons.

The subsequent dehydrochlorination of himachalene dihydrochloride is accomplished using potassium tert-butoxide in dimethyl sulfoxide, providing himachalene monohydrochloride in 85% yield [9]. This transformation proceeds regioselectively, removing one equivalent of hydrogen chloride while preserving the stereochemical integrity of the remaining chiral centers. The selectivity of this reaction is attributed to the preferential elimination from the more sterically accessible position.

Oxidative cleavage of the alkene functionality in himachalene monohydrochloride is achieved using a ruthenium trichloride/sodium periodate system in a dichloromethane/acetonitrile/water mixture at room temperature [9]. This reaction proceeds through the formation of a ruthenium-oxo intermediate, which effects the desired oxidative transformation while maintaining the chloride substituent. The resulting ketone product (himachalone monohydrochloride) is obtained in 78% yield after purification by silica gel chromatography.

The penultimate step involves the base-promoted elimination of hydrogen chloride from himachalone monohydrochloride using potassium tert-butoxide in tetrahydrofuran [9]. This dehydrochlorination reaction proceeds regioselectively to provide himachalone as a single regioisomer in 92% yield. The high regioselectivity of this transformation is attributed to the preferential formation of the more substituted alkene through Zaitsev-type elimination.

The final step in the hemisynthetic sequence employs a Grignard reaction between himachalone and methylmagnesium iodide in diethyl ether [9]. This nucleophilic addition proceeds with high stereoselectivity, providing trans-himachalol in 96% yield as a single diastereomer. The stereochemical outcome of this reaction is governed by the approach of the Grignard reagent from the less sterically hindered face of the carbonyl group.

Alternative hemisynthetic approaches have been developed for the preparation of functionalized himachalene derivatives [11] [12]. The oxidative dehydrogenation of himachalene mixtures using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provides ar-himachalene in excellent yield [11]. This aromatic derivative serves as a versatile intermediate for further functionalization reactions, including Friedel-Crafts acylation, nitration, and halogenation [11] [13].

Industrial-Scale Production Challenges

The industrial-scale production of (1S,6S)-alpha-himachalene faces numerous technical, economic, and logistical challenges that currently limit its commercial viability [14] [15]. These challenges span multiple aspects of the production process, from raw material procurement to final product purification and quality control.

Raw material supply represents one of the most significant constraints for industrial himachalene production [14]. Natural himachalenes are primarily obtained from essential oils of Cedrus species, which are subject to seasonal availability, geographical limitations, and quality variations [16]. The concentration of himachalenes in cedar essential oils typically ranges from 50-70% of the total oil composition, but this can vary significantly based on factors such as tree age, harvest season, extraction methods, and environmental conditions [16]. This variability in raw material quality and availability creates substantial challenges for maintaining consistent production schedules and product specifications.

The extraction and purification of himachalenes from cedar essential oils requires specialized separation techniques due to the structural similarity of the various isomers present [14]. Fractional distillation under reduced pressure can provide enriched himachalene fractions, but achieving high purity levels requires additional chromatographic separations that are not readily scalable to industrial levels. The boiling points of alpha-, beta-, and gamma-himachalenes differ by only a few degrees (alpha-himachalene: 105-107°C at 1 mmHg; beta-himachalene: 108-110°C at 1 mmHg), making complete separation through distillation alone extremely challenging.

Catalyst costs represent another major economic barrier to industrial implementation of synthetic approaches [17]. Many of the most effective synthetic methodologies rely on expensive noble metal catalysts such as rhodium and palladium complexes with chiral ligands [6] [7]. These catalysts can cost thousands of dollars per kilogram and often require specialized handling and storage conditions. For industrial applications, catalyst recycling and regeneration systems would be essential, but these add significant complexity and capital costs to the production process.

Process scalability issues arise from the multi-step nature of most synthetic routes and the requirement for precise reaction conditions [14]. Many laboratory-scale procedures employ reaction conditions (such as cryogenic temperatures, anhydrous atmospheres, or specialized equipment) that are difficult or expensive to maintain at industrial scale. The intramolecular Diels-Alder reactions, while highly effective at laboratory scale, often require extended reaction times (8-72 hours) and elevated temperatures that may not be economically viable for large-scale production [2].

Product isolation and purification present additional challenges due to the stereochemical complexity of himachalenes [14]. The separation of enantiomers and diastereomers requires sophisticated analytical techniques and often multiple purification steps. Chiral high-performance liquid chromatography (HPLC) can achieve excellent separations but is generally not cost-effective for large-scale production. Alternative approaches such as crystallization with chiral resolving agents or enzymatic resolution have been explored but typically suffer from low throughput and incomplete conversion.

Environmental impact considerations are becoming increasingly important for industrial chemical production [18]. Many current synthetic approaches rely heavily on organic solvents, some of which are classified as hazardous or environmentally persistent. The generation of stoichiometric waste from protecting group strategies and auxiliary-based asymmetric synthesis further compounds these environmental concerns. Development of green chemistry approaches, including aqueous reaction media, catalytic processes, and atom-economical transformations, will be essential for sustainable industrial production.

Quality control and analytical challenges arise from the need to accurately determine the stereochemical purity of the final product [14]. Standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy require expensive instrumentation and trained personnel. The development of rapid, cost-effective analytical methods for stereochemical analysis would significantly reduce quality control costs and enable real-time process monitoring.

Economic viability remains the ultimate determinant of industrial feasibility [14]. Current market prices for himachalene compounds are relatively low compared to the production costs associated with synthetic approaches. The development of high-value applications for these compounds, such as pharmaceutical intermediates or specialty chemicals, would improve the economic incentives for industrial production. Alternative approaches such as biotechnological production using engineered microorganisms show promise for reducing production costs while improving sustainability [14].

Biotechnological approaches represent a potentially transformative solution to many of these industrial challenges [14]. Recent advances in metabolic engineering have enabled the production of beta-himachalene in Saccharomyces cerevisiae with titers reaching 2.12 g/L under optimized fermentation conditions [14]. This approach offers several advantages including renewable feedstock utilization, reduced environmental impact, and potentially lower production costs. However, further optimization of microbial production systems and downstream processing methods will be required to achieve industrial viability.

The development of continuous flow processing technologies offers another potential solution to scalability challenges [15]. Continuous flow reactors can provide better heat and mass transfer, improved safety profiles, and reduced processing times compared to traditional batch processes. The implementation of flow chemistry for himachalene synthesis would require significant process development efforts but could ultimately enable more efficient and cost-effective production.